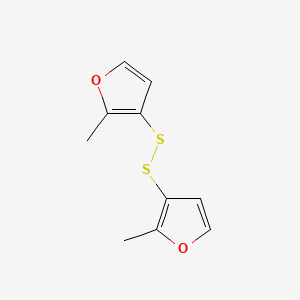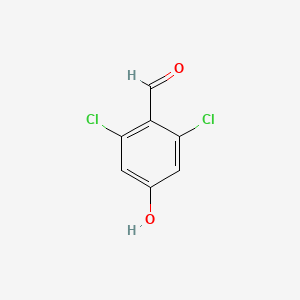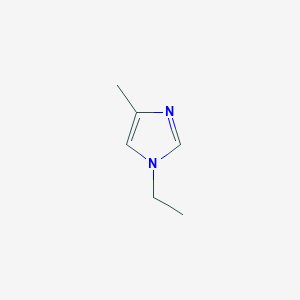
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a methoxy group (OCH3) and an amine group (NH2), attached to the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluations
One significant application of compounds related to "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" is in the field of anticancer research. The synthesis of derivatives like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their reactions with various nucleophiles have been explored for anticancer evaluations. These compounds have shown potential as anticancer agents, highlighting the importance of structural modifications in enhancing biological activity (Gouhar & Raafat, 2015).
Interaction Studies with Biological Molecules
Another important application area is the interaction of similar compounds with biological molecules. Studies involving fluorescence spectral data on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) have provided insights into the binding mechanisms and the potential for these compounds to act as probes or therapeutic agents (Ghosh, Rathi, & Arora, 2016).
Molecular Structure and Reactivity
Research has also delved into the molecular structure and reactivity of related compounds, exploring weak interactions and the formation of stable complexes. Studies on barbituric acid derivatives have revealed insights into π–π stacking versus hydrogen bonding interactions, offering a deeper understanding of molecular interactions and the potential for drug design (Khrustalev, Krasnov, & Timofeeva, 2008).
Photophysical Properties
The synthesis and examination of photophysical properties of compounds structurally related to "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" have been explored, particularly for their applications as fluorescent probes or sensors. These studies contribute to the development of novel materials for sensing and imaging applications, enhancing our ability to detect and visualize biological processes (Lopez & Abelt, 2012).
Sigma Receptor Ligands
Research into sigma receptor ligands has identified derivatives of "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" as potent and selective agents. This work is pivotal in understanding the role of sigma receptors in disease and developing therapeutic agents targeting these receptors for the treatment of various conditions, including cancer and neurological disorders (Berardi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHFUZXUDPRJLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344288 |
Source


|
| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-83-1 |
Source


|
| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














